molecular formula C7H10BrF2NO3S B14434077 L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- CAS No. 75898-96-3

L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)-

Cat. No.: B14434077
CAS No.: 75898-96-3
M. Wt: 306.13 g/mol
InChI Key: GAAHETXJPVEDFP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is a derivative of L-cysteine, an amino acid that contains a thiol groupIt is known to be a metabolite of halothane, an anesthetic agent, and has been studied for its potential nephrotoxic and hepatotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves the reaction of L-cysteine with 2-bromo-1,1-difluoroethylene. This reaction typically requires the presence of a base to deprotonate the thiol group of L-cysteine, allowing it to react with the electrophilic 2-bromo-1,1-difluoroethylene. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential toxicity. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves its interaction with cellular thiol groups. The compound can form covalent bonds with proteins and other biomolecules, potentially leading to cellular damage. This is particularly relevant in the context of halothane metabolism, where the compound can contribute to hepatotoxicity and nephrotoxicity by forming reactive intermediates that bind to cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is unique due to its specific structure and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological interactions. Its role as a halothane metabolite also makes it particularly relevant in studies of anesthetic toxicity .

Properties

CAS No.

75898-96-3

Molecular Formula

C7H10BrF2NO3S

Molecular Weight

306.13 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-bromo-1,1-difluoroethyl)sulfanylpropanoic acid

InChI

InChI=1S/C7H10BrF2NO3S/c1-4(12)11-5(6(13)14)2-15-7(9,10)3-8/h5H,2-3H2,1H3,(H,11,12)(H,13,14)/t5-/m0/s1

InChI Key

GAAHETXJPVEDFP-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(CBr)(F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(CBr)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.